2-Chloro-3-isothiocyanatopyridine
Overview
Description
2-Chloro-3-isothiocyanatopyridine is an organic compound with the molecular formula C6H3ClN2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isothiocyanate group at the third position on the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-3-isothiocyanatopyridine involves the reaction of 2-chloro-3-aminopyridine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The process can be summarized as follows: [ \text{2-Chloro-3-aminopyridine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the use of carbon disulfide and an amine to form a dithiocarbamate salt, which is then desulfurized using iron (III) chloride to yield the isothiocyanate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the use of hazardous reagents like thiophosgene.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO).
Addition Reactions: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Pyridines: Formed from nucleophilic substitution reactions at the chlorine position.
Scientific Research Applications
2-Chloro-3-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through the isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-3-isothiocyanatopyridine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity is exploited in various applications, including the labeling of proteins and the inhibition of enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-aminopyridine: The precursor in the synthesis of 2-Chloro-3-isothiocyanatopyridine.
3-Isothiocyanatopyridine: Lacks the chlorine atom at the second position.
2-Chloro-4-isothiocyanatopyridine: Has the isothiocyanate group at the fourth position instead of the third.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
2-chloro-3-isothiocyanatopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYJJWYKOFTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511923 | |
Record name | 2-Chloro-3-isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50470-12-7 | |
Record name | 2-Chloro-3-isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-isothiocyanatopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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